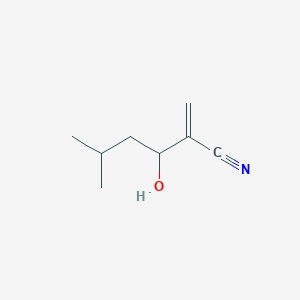
3-Hydroxy-5-methyl-2-methylidenehexanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5-methyl-2-methylidenehexanenitrile is an organic compound with a unique structure that includes a hydroxyl group, a nitrile group, and a methylidene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyl-2-methylidenehexanenitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-5-methylhexan-2-one with a suitable nitrile source under basic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions: 3-Hydroxy-5-methyl-2-methylidenehexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-5-methyl-2-methylidenehexanenitrile or 3-carboxy-5-methyl-2-methylidenehexanenitrile.
Reduction: Formation of 3-hydroxy-5-methyl-2-methylidenehexanamine.
Substitution: Formation of 3-chloro-5-methyl-2-methylidenehexanenitrile or 3-alkyl-5-methyl-2-methylidenehexanenitrile.
科学的研究の応用
3-Hydroxy-5-methyl-2-methylidenehexanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxy-5-methyl-2-methylidenehexanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions, potentially modulating enzyme activity and affecting cellular processes.
類似化合物との比較
3-Hydroxy-5-methylhexan-2-one: Shares a similar structure but lacks the nitrile group.
3-Hydroxy-5-methyl-2-hexanone: Another related compound with a different functional group arrangement.
3-Hydroxy-5-hydroxymethyl-2-methyl-isonicotinate: Contains a hydroxyl and methyl group but differs in its overall structure.
Uniqueness: 3-Hydroxy-5-methyl-2-methylidenehexanenitrile is unique due to the presence of both a hydroxyl and a nitrile group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
112632-66-3 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
3-hydroxy-5-methyl-2-methylidenehexanenitrile |
InChI |
InChI=1S/C8H13NO/c1-6(2)4-8(10)7(3)5-9/h6,8,10H,3-4H2,1-2H3 |
InChIキー |
WLIVRJAHBOXGGK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=C)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


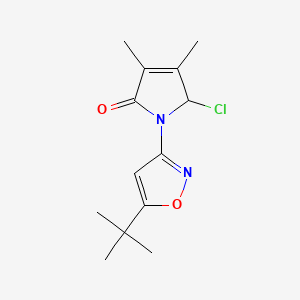
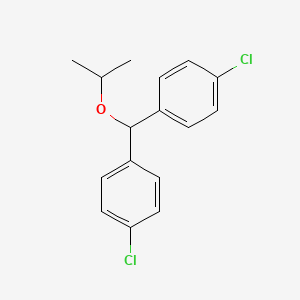
![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
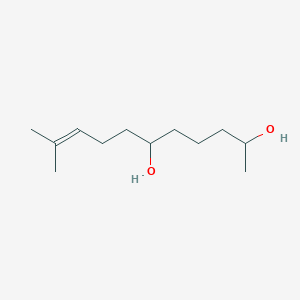

![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)

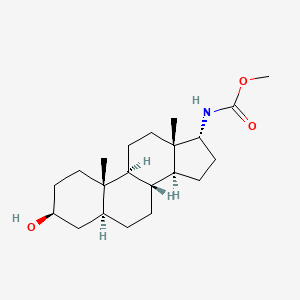
![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)

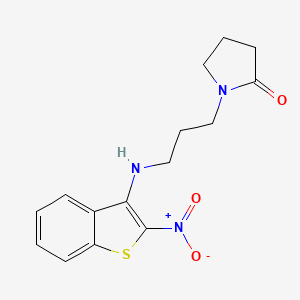
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

